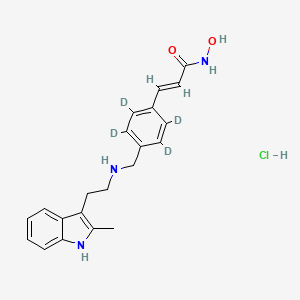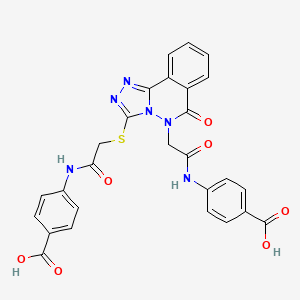![molecular formula C12H22O11 B12412086 Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)
Alpha,Alpha-[UL-D14]Trehalose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-(+)-Trehalose-d14 is a deuterated form of trehalose, a naturally occurring disaccharide composed of two glucose molecules linked by an α,α-1,1-glycosidic bond. Trehalose is known for its stability and ability to protect biological structures under stress conditions. The deuterated version, D-(+)-Trehalose-d14, is used in various scientific research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Trehalose-d14 involves the incorporation of deuterium atoms into the trehalose molecule. This can be achieved through chemical synthesis or enzymatic methods. One common approach is the hydrogen-deuterium exchange reaction, where trehalose is treated with deuterium oxide (D2O) under specific conditions to replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of D-(+)-Trehalose-d14 typically involves large-scale hydrogen-deuterium exchange processes. The trehalose is dissolved in deuterium oxide and subjected to catalytic hydrogenation using a deuterium gas source. The reaction is carried out under controlled temperature and pressure to ensure maximum deuterium incorporation.
化学反应分析
Types of Reactions: D-(+)-Trehalose-d14 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of deuterium atoms, which can alter reaction kinetics and mechanisms.
Common Reagents and Conditions:
Oxidation: D-(+)-Trehalose-d14 can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium azide (NaN3) or halogenating agents such as thionyl chloride (SOCl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of D-(+)-Trehalose-d14 can yield various carboxylic acids, while reduction can produce deuterated alcohols.
科学研究应用
D-(+)-Trehalose-d14 has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for studying molecular structures and dynamics.
Biology: D-(+)-Trehalose-d14 is employed in studies of carbohydrate metabolism and enzyme kinetics, providing insights into the role of trehalose in biological systems.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to protect cells from stress and its use in drug delivery systems.
Industry: D-(+)-Trehalose-d14 is used in the development of deuterated drugs and as a stabilizing agent in various industrial applications.
作用机制
The mechanism of action of D-(+)-Trehalose-d14 involves its interaction with biological molecules and structures. The deuterium atoms in the compound can influence hydrogen bonding and molecular interactions, leading to enhanced stability and protection of proteins and membranes. D-(+)-Trehalose-d14 can also modulate signaling pathways and enzyme activities, contributing to its protective effects.
相似化合物的比较
D-(+)-Trehalose: The non-deuterated form of trehalose, widely used in various applications.
Maltose: Another disaccharide composed of two glucose molecules, but with a different glycosidic linkage (α-1,4).
Sucrose: A disaccharide consisting of glucose and fructose, commonly used as a sweetener.
Uniqueness: D-(+)-Trehalose-d14 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracking and analysis in NMR and mass spectrometry studies. Additionally, the enhanced stability and protective effects of D-(+)-Trehalose-d14 make it valuable in various biological and industrial applications.
属性
分子式 |
C12H22O11 |
|---|---|
分子量 |
356.38 g/mol |
IUPAC 名称 |
(2R,3S,4S,5R,6R)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1/i1D2,2D2,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
InChI 键 |
HDTRYLNUVZCQOY-RXFOXLFVSA-N |
手性 SMILES |
[2H][C@@]1([C@]([C@@](O[C@]([C@]1([2H])O)([2H])O[C@@]2([C@]([C@@]([C@]([C@@](O2)([2H])C([2H])([2H])O)([2H])O)([2H])O)([2H])O)[2H])([2H])C([2H])([2H])O)([2H])O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


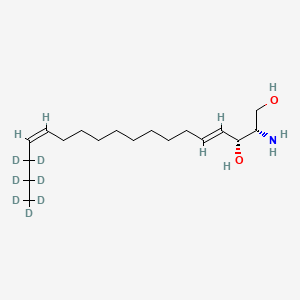
![[(1R,2S,4R,6S,8S,9R,10S,11R,12R,13S)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B12412009.png)

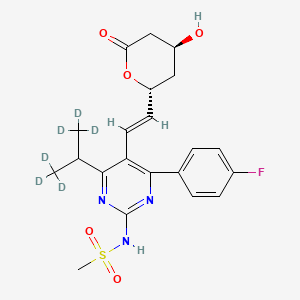

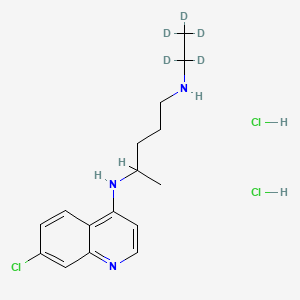

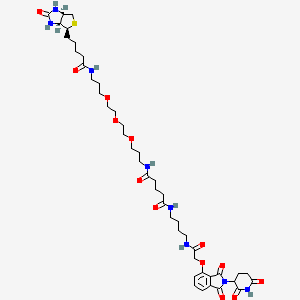
![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)
